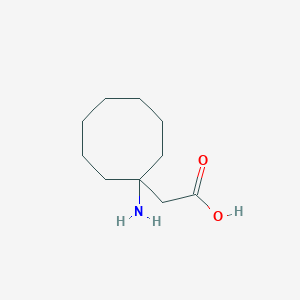

(1-Aminocyclooctyl)acetic acid

Vue d'ensemble

Description

(1-Aminocyclooctyl)acetic acid is an organic compound with the molecular formula C10H19NO2 It features a cyclooctane ring substituted with an amino group and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclooctyl)acetic acid typically involves the following steps:

Cyclooctane Formation: The cyclooctane ring can be synthesized through cyclization reactions involving suitable precursors.

Amination: Introduction of the amino group can be achieved via nucleophilic substitution reactions using ammonia or primary amines.

Acetic Acid Substitution: The acetic acid moiety is introduced through carboxylation reactions, often involving the use of carbon dioxide and suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and amination processes, followed by carboxylation under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (1-Aminocyclooctyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Acyl chlorides, anhydrides.

Major Products:

Oxidation Products: Nitrocyclooctylacetic acid, nitrosocyclooctylacetic acid.

Reduction Products: Cyclooctylmethanol.

Substitution Products: Cyclooctylacetamides.

Applications De Recherche Scientifique

Agricultural Applications

Enhancement of Crop Resilience

One of the primary applications of (1-aminocyclooctyl)acetic acid is in agriculture, where it has been studied for its potential to enhance plant resilience against environmental stressors and pathogens. Research indicates that this compound can improve the resistance of crops, such as maize (Zea mays), to drought and pathogenic attacks.

- Mechanism of Action : The compound acts as a precursor to ethylene, a plant hormone that regulates various physiological processes including stress responses. By modulating ethylene biosynthesis, this compound can enhance the plant's defense mechanisms against biotic and abiotic stresses .

- Case Study : A study demonstrated that applying this compound to maize significantly increased its resistance to fungal infections and drought conditions. The binding energy of the compound was measured at −9.98 kcal/mol, indicating its strong interaction with plant defense proteins . This research suggests that the application of this compound could lead to higher crop yields and improved agricultural sustainability.

Pharmaceutical Applications

Potential Therapeutic Uses

In the pharmaceutical realm, this compound has been investigated for its potential therapeutic effects. Its structural properties suggest possible interactions with various biological targets.

- Drug Development : The compound's analogs have shown promise in drug discovery, particularly as potential inhibitors for specific enzymes or receptors involved in disease processes. For example, derivatives of similar cyclic compounds have been explored for their efficacy as protease inhibitors in viral infections like hepatitis .

- Research Findings : A notable study highlighted the synthesis of compounds related to this compound that exhibited selective inhibitory properties against certain proteases, suggesting a pathway for developing antiviral medications .

Biochemical Research

Role in Biochemical Pathways

This compound is also significant in biochemical research due to its role in metabolic pathways.

- Enzyme Interactions : Research has focused on how this compound interacts with enzymes involved in amino acid metabolism and protein synthesis. Understanding these interactions can provide insights into metabolic regulation and potential therapeutic interventions .

- Molecular Dynamics Simulations : Advanced computational techniques such as molecular dynamics simulations have been employed to study the interactions between this compound and various proteins. These studies help elucidate the structural dynamics and binding affinities critical for understanding its biological functions .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Agriculture | Enhancing crop resilience | Increased resistance to drought and pathogens |

| Pharmaceuticals | Potential drug development | Inhibitory effects on viral proteases |

| Biochemical Research | Understanding enzyme interactions | Insights into metabolic regulation |

Mécanisme D'action

The mechanism of action of (1-Aminocyclooctyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the acetic acid moiety can participate in acid-base reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Cyclooctylacetic Acid: Lacks the amino group, resulting in different reactivity and applications.

(1-Aminocyclohexyl)acetic Acid: Features a smaller cyclohexane ring, leading to different steric and electronic properties.

(1-Aminocyclododecyl)acetic Acid:

Activité Biologique

(1-Aminocyclooctyl)acetic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including the introduction of the amino group into cyclooctanecarboxylic acid derivatives. The synthetic routes are typically optimized for yield and purity through techniques such as recrystallization or chromatography. The compound serves as a precursor for drug development due to its biological activity, particularly in influencing interactions with biomolecules.

Biological Activity

The biological activity of this compound has been documented in several studies, highlighting its potential as an anticancer agent and its effects on various receptor systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of tumor cells, particularly in breast cancer cell lines. For instance, compounds derived from this structure have shown varying degrees of cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for cell viability reduction .

Table 1: IC50 Values of this compound Derivatives in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1f | MDA-MB-231 | 6.25 |

| 1d | MDA-MB-231 | 25 |

| 1h | MCF-7 | 100 |

| 1i | MCF-7 | 200 |

These findings suggest that specific derivatives of this compound may interact with critical cellular pathways involved in cancer progression, such as PI3K and MAPK signaling pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

- Receptor Interaction : The compound has been shown to act as a selective antagonist at certain receptor types, including NMDA and glycine receptors. This antagonistic activity may contribute to its neuroprotective effects and potential applications in treating neurological disorders .

- Inhibition of Amino Acid Transporters : Studies have indicated that the compound may inhibit amino acid transporters such as ASCT2 and LAT1, which are often upregulated in various cancers. This inhibition could lead to reduced tumor growth by limiting nutrient availability .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Hepatocellular Carcinoma (HCC) : In a study utilizing PET imaging, the differential expression of amino acid transporters was analyzed in HCC tissues compared to normal liver tissues. The results indicated that this compound derivatives could be utilized for targeted imaging and therapy in HCC due to their selective uptake by tumor cells .

- Breast Cancer Models : In vivo models using MDA-MB-231 xenografts demonstrated that treatment with derivatives of this compound resulted in significant tumor size reduction compared to control groups, further validating its potential as an anticancer agent.

Propriétés

IUPAC Name |

2-(1-aminocyclooctyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-10(8-9(12)13)6-4-2-1-3-5-7-10/h1-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQYMRVKKWZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308291 | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-97-5 | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58885-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.